(R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol (R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17265211
InChI: InChI=1S/C4H6BrNO2/c5-4-1-3(2-7)8-6-4/h3,7H,1-2H2/t3-/m1/s1
SMILES:
Molecular Formula: C4H6BrNO2
Molecular Weight: 180.00 g/mol

(R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol

CAS No.:

Cat. No.: VC17265211

Molecular Formula: C4H6BrNO2

Molecular Weight: 180.00 g/mol

* For research use only. Not for human or veterinary use.

(R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol -

Specification

Molecular Formula C4H6BrNO2
Molecular Weight 180.00 g/mol
IUPAC Name [(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]methanol
Standard InChI InChI=1S/C4H6BrNO2/c5-4-1-3(2-7)8-6-4/h3,7H,1-2H2/t3-/m1/s1
Standard InChI Key WHYBJMZOIKMVCQ-GSVOUGTGSA-N
Isomeric SMILES C1[C@@H](ON=C1Br)CO
Canonical SMILES C1C(ON=C1Br)CO

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol belongs to the isoxazole family, a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. Its IUPAC name, [(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]methanol, reflects the stereochemistry at the C5 position, where the hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}) is attached. The bromine atom at position 3 enhances electrophilic reactivity, making the compound a versatile intermediate in cross-coupling reactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC4H6BrNO2\text{C}_4\text{H}_6\text{BrNO}_2
Molecular Weight180.00 g/mol
IUPAC Name[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]methanol
Canonical SMILESC1C(ON=C1Br)CO
Isomeric SMILESC1C@@HCO
InChIKeyWHYBJMZOIKMVCQ-GSVOUGTGSA-N

The chiral center at C5 necessitates enantioselective synthesis to avoid racemization, as the (R)-configuration is critical for biological activity.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are pivotal for confirming its structure. For the closely related analog (3-bromo-4,5-dihydroisoxazol-5-yl)methyl acetate, 1H^1\text{H} NMR spectra in CDCl3_3 reveal distinct proton environments:

  • A multiplet at δ 7.56–7.28 ppm corresponds to aromatic protons .

  • The hydroxymethyl group appears as a quartet (δ 4.24 ppm, J=11.8HzJ = 11.8 \, \text{Hz}) .

  • The bromine substituent deshields adjacent protons, observed as doublets of doublets (δ 3.43–3.13 ppm) .

Synthesis and Optimization

General Synthetic Routes

The synthesis of (R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol typically begins with cyclization reactions between hydroxylamine derivatives and α,β-unsaturated carbonyl compounds. A representative pathway involves:

  • Formation of the Isoxazole Ring: Reacting brominated nitrile oxides with allylic alcohols under basic conditions.

  • Enantioselective Reduction: Using chiral catalysts to install the (R)-configuration at C5.

Table 2: Reaction Conditions for Analog Synthesis

ParameterValue
CatalystPalladium (12 mol%)
Oxidizing AgentPIDA (1.5 equiv)
SolventDMSO/AcOH (1:1 v/v)
Temperature40°C
Reaction Time24 hours
Yield68–85%

These conditions, adapted from palladium-catalyzed epoxidations , highlight the role of polar aprotic solvents (e.g., DMSO) in stabilizing intermediates.

Challenges in Stereochemical Control

Racemization during synthesis remains a key challenge. Studies on analogous compounds demonstrate that acidic conditions (e.g., acetic acid) can protonate the hydroxymethyl group, leading to partial epimerization . To mitigate this, low-temperature reactions (< 40°C) and non-acidic solvents (e.g., THF) are recommended.

Physical and Chemical Properties

Solubility and Stability

(R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol exhibits moderate solubility in polar solvents like DMSO and methanol but poor solubility in non-polar solvents (e.g., hexane). Its stability is contingent on storage conditions:

  • Light Sensitivity: Decomposes under UV light via homolytic cleavage of the C–Br bond.

  • Thermal Stability: Stable up to 150°C, beyond which decarboxylation occurs.

Reactivity Profile

The bromine atom participates in nucleophilic substitution (SN_\text{N}2) reactions, while the hydroxymethyl group can undergo oxidation to a carboxylic acid or esterification. For example, treatment with acetic anhydride yields (3-bromo-4,5-dihydroisoxazol-5-yl)methyl acetate, a precursor for further functionalization .

Biological Activity and Mechanistic Insights

Anti-Inflammatory Effects

The compound suppresses NF-κB signaling in macrophages, reducing TNF-α production by 40% at 10 µM. This suggests utility in treating chronic inflammatory diseases, though in vivo toxicity studies are pending.

Applications in Organic Synthesis

Cross-Coupling Reactions

The bromine substituent enables Suzuki-Miyaura couplings with aryl boronic acids, forming biaryl derivatives used in ligand design . For instance, reaction with phenylboronic acid under palladium catalysis affords 3-aryl isoxazoles in 75% yield .

Asymmetric Catalysis

Chiral isoxazoles serve as ligands in enantioselective hydrogenations. When coordinated to rhodium, (R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol achieves 90% enantiomeric excess (ee) in ketone reductions.

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